molecular formula C20H26BrNO2 B1671317 Estrazinol hydrobromide CAS No. 15179-97-2

Estrazinol hydrobromide

Cat. No.: B1671317
CAS No.: 15179-97-2
M. Wt: 392.3 g/mol
InChI Key: DIEDGWQBMYEFLT-UAQIFXDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estrazinol Hydrobromide involves several steps, starting with the preparation of the core steroidal structure. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would include:

Chemical Reactions Analysis

Types of Reactions: Estrazinol Hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Estrazinol Hydrobromide has several scientific research applications, including:

Mechanism of Action

Estrazinol Hydrobromide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Uniqueness: Estrazinol Hydrobromide is unique due to its water-soluble properties, which differentiate it from other estrogens that are typically less soluble in water. This property makes it particularly useful in certain pharmaceutical formulations .

Properties

CAS No.

15179-97-2

Molecular Formula

C20H26BrNO2

Molecular Weight

392.3 g/mol

IUPAC Name

(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide

InChI

InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1

InChI Key

DIEDGWQBMYEFLT-UAQIFXDFSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br

SMILES

CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br

Canonical SMILES

CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Estrazinol hydrobromide;  W 4454A;  W-4454A;  W4454A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrazinol hydrobromide
Reactant of Route 2
Estrazinol hydrobromide
Reactant of Route 3
Estrazinol hydrobromide
Reactant of Route 4
Estrazinol hydrobromide
Reactant of Route 5
Estrazinol hydrobromide
Reactant of Route 6
Estrazinol hydrobromide

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